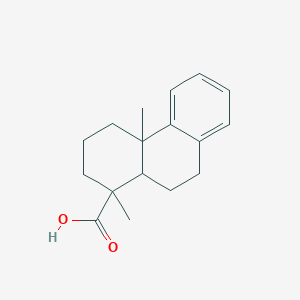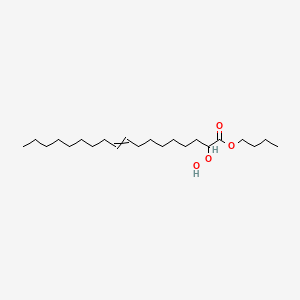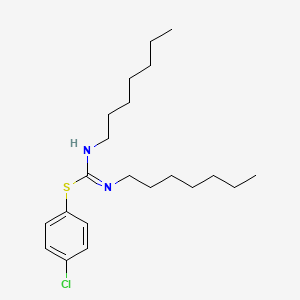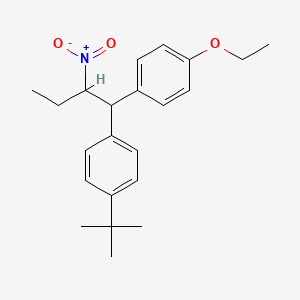
Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” is a complex organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems. This compound features a benzene ring substituted with a tert-butyl group and a nitrobutyl group attached to an ethoxyphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” typically involves multi-step organic reactions. The process may start with the nitration of benzene to introduce the nitro group, followed by Friedel-Crafts alkylation to attach the tert-butyl group. Subsequent steps may include the formation of the ethoxyphenyl moiety and its attachment to the nitrobutyl chain.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is usually carried out in batch reactors or continuous flow systems to ensure scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used as a pharmaceutical, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-4-nitro-: Similar structure but lacks the ethoxyphenyl moiety.
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethyl)-: Similar structure but with a shorter nitroalkyl chain.
Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-methoxyphenyl)-2-nitrobutyl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of substituents in “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
57045-09-7 |
|---|---|
Formule moléculaire |
C22H29NO3 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
1-tert-butyl-4-[1-(4-ethoxyphenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C22H29NO3/c1-6-20(23(24)25)21(17-10-14-19(15-11-17)26-7-2)16-8-12-18(13-9-16)22(3,4)5/h8-15,20-21H,6-7H2,1-5H3 |
Clé InChI |
NWFXJVCBGHEMRG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)

![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
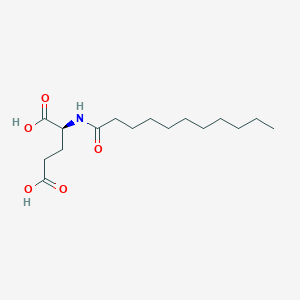
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
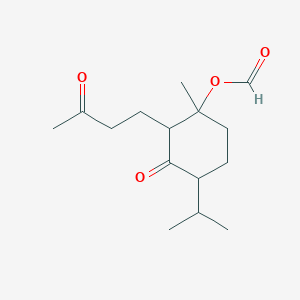
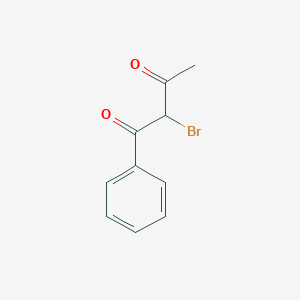
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
